molecular formula C13H8ClNO4 B1348450 4-(4-Chloro-2-nitro-phenoxy)-benzaldehyde CAS No. 56135-50-3

4-(4-Chloro-2-nitro-phenoxy)-benzaldehyde

Cat. No. B1348450
CAS RN: 56135-50-3
M. Wt: 277.66 g/mol
InChI Key: AVGYAFMBCXTPJQ-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-nitro-phenoxy)-benzaldehyde (4-CNPA) is a chemical compound of the aryl aldehyde family that has been studied extensively in recent years due to its potential applications in various scientific fields. 4-CNPA is a yellowish-brown solid with a molecular weight of 283.6 g/mol and a melting point of 104-105°C. It is soluble in ethanol, acetone, and hydrochloric acid and is insoluble in water. This compound has been used in the synthesis of a variety of compounds and has been studied for its potential applications in drug discovery, biochemistry, and physiology.

Scientific Research Applications

Organic Synthesis and Material Science

  • Synthesis of Organic Analogues : Research conducted by Rai et al. (2016) explored the thermal properties of organic systems, demonstrating the use of similar organic compounds in the formation of eutectics, which could imply applications of 4-(4-Chloro-2-nitro-phenoxy)-benzaldehyde in developing new materials with specific melting points and thermal properties (Rai, Pandey, & Rai, 2016).
  • Photocatalytic Applications : Liu et al. (2019) have shown the covalent immobilization of phthalocyanine on graphene oxide for the degradation of phenol, suggesting that compounds with structures similar to 4-(4-Chloro-2-nitro-phenoxy)-benzaldehyde can be utilized in creating photocatalytic materials for environmental remediation (Liu et al., 2019).

Catalysis and Chemical Reactions

  • Catalysis by Basic Carbons : Perozo-Rondón et al. (2006) demonstrated the catalytic activity of alkaline carbons in the condensation of benzaldehyde and its derivatives, indicating the potential use of 4-(4-Chloro-2-nitro-phenoxy)-benzaldehyde in similar catalytic processes for synthesizing medically relevant intermediates (Perozo-Rondón et al., 2006).

Environmental Applications

  • Photocatalytic Degradation of Contaminants : Priya and Madras (2006) investigated the photocatalytic degradation of phenols, revealing the importance of substituent groups on the degradation rate. This suggests that derivatives of 4-(4-Chloro-2-nitro-phenoxy)-benzaldehyde could be explored for environmental cleanup, particularly in the degradation of organic pollutants (Priya & Madras, 2006).

Nonlinear Optical Materials

  • Synthesis and Nonlinear Optical Properties : Karthick et al. (2019) synthesized a new molecular adduct with potential for opto-electronic applications, highlighting the role of hydrogen bonding in third-order nonlinear optical properties. This points to the utility of 4-(4-Chloro-2-nitro-phenoxy)-benzaldehyde in the development of materials for optical limiting and photonic applications (Karthick et al., 2019).

Conductive Polymers

  • Electrical Conductivity of Polymers : Hafeez et al. (2019) synthesized bis-aldehyde monomers leading to electrically conductive pristine polyazomethines, which could suggest applications of 4-(4-Chloro-2-nitro-phenoxy)-benzaldehyde in the synthesis of conductive polymers with potential electronic applications (Hafeez et al., 2019).

properties

IUPAC Name

4-(4-chloro-2-nitrophenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO4/c14-10-3-6-13(12(7-10)15(17)18)19-11-4-1-9(8-16)2-5-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGYAFMBCXTPJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366216
Record name 4-(4-Chloro-2-nitro-phenoxy)-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-2-nitro-phenoxy)-benzaldehyde

CAS RN

56135-50-3
Record name 4-(4-Chloro-2-nitro-phenoxy)-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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